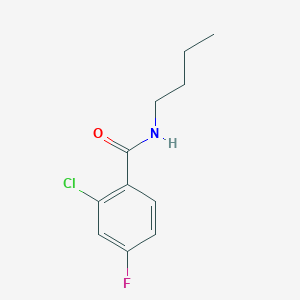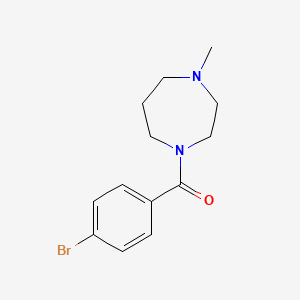![molecular formula C18H21N3O B5344228 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in various cells.
Mécanisme D'action
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea inhibits NADPH oxidase by binding to its catalytic subunit, Nox2. Nox2 is responsible for the generation of superoxide, a type of ROS. This compound blocks the electron transfer from NADPH to flavin adenine dinucleotide (FAD), which is a crucial step in the generation of superoxide by NADPH oxidase. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which has been implicated in various diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce the production of ROS in various cells, including endothelial cells, smooth muscle cells, and macrophages. This compound has also been shown to inhibit the migration and proliferation of smooth muscle cells, which are involved in the development of atherosclerosis. In addition, this compound has been shown to reduce the formation of reactive nitrogen species (RNS), which are also involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool to investigate the role of NADPH oxidase in various cellular processes. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is a hydrophobic compound and may require the use of organic solvents for its preparation and use. This compound may also have off-target effects, which should be carefully considered when interpreting the results of experiments.
Orientations Futures
There are several future directions for the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea in scientific research. One direction is the investigation of the role of NADPH oxidase in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new inhibitors of NADPH oxidase that are more potent and specific than this compound. Finally, the use of this compound in combination with other drugs may provide new therapeutic approaches for the treatment of various diseases.
Conclusion
This compound is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. Its inhibition of NADPH oxidase reduces the production of ROS, which has been implicated in various diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea is a complex process that involves several steps. The first step is the preparation of 2,3-dihydro-1H-indole, which is achieved by the reaction of aniline with alpha-bromoacetophenone. The second step involves the reaction of 2,3-dihydro-1H-indole with 3-bromopropyl isocyanate to produce N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea. Finally, the reaction of N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea with phenyl isocyanate yields this compound.
Applications De Recherche Scientifique
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has been extensively used in scientific research as a tool to investigate the role of NADPH oxidase in various cellular processes. NADPH oxidase is an enzyme complex that generates ROS, which are involved in several physiological and pathological processes. This compound has been used to study the role of NADPH oxidase in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[3-(2,3-dihydroindol-1-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-16-8-2-1-3-9-16)19-12-6-13-21-14-11-15-7-4-5-10-17(15)21/h1-5,7-10H,6,11-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZBLFDMXCHXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)

![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)

![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)